Methyl 2-(6-bromo-1H-indol-3-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(6-bromo-1H-indol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-15-11(14)4-7-6-13-10-5-8(12)2-3-9(7)10/h2-3,5-6,13H,4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFSVEXJEHZDHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CNC2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-1H-indol-3-yl)acetate typically involves the bromination of indole derivatives followed by esterification. One common method includes the reaction of 6-bromoindole with methyl bromoacetate in the presence of a base such as potassium carbonate . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-1H-indol-3-yl)acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form different functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 6-substituted indole derivatives.
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 2-(6-bromo-1H-indol-3-yl)ethanol.
Scientific Research Applications
Methyl 2-(6-bromo-1H-indol-3-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-1H-indol-3-yl)acetate involves its interaction with various molecular targets. The indole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The bromine atom and ester group can also participate in binding interactions, enhancing the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Bromine Position and Functional Groups
Methyl 2-(6-bromo-1H-indol-3-yl)-2-oxoacetate (2d)
- Structure : Features a keto group (C=O) at the acetate position instead of a methyl ester-linked acetic acid.
- Key Data :
- The downfield-shifted NH signal (δ 12.50 vs. δ ~11.12 in the acetate) reflects stronger hydrogen bonding due to the electron-withdrawing keto group .
Methyl 2,2-bis(6-bromo-1H-indol-3-yl)acetate (14)
- Structure : A dimeric indole with two 6-bromoindole units linked to a central acetate.
- Key Data :
- Comparison : The bis-indole structure likely improves binding affinity to biological targets (e.g., proteins) through multivalent interactions. The symmetric structure simplifies NMR interpretation but complicates synthesis due to dimerization requirements .
Halogen and Ester Modifications
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate
- Structure : Substitutes bromine with chlorine and adds an N-methyl group on the indole.
- Key Data: Molecular Formula: C₁₂H₁₂ClNO₂; MW: 237.68 g/mol. Purity: ≥99% .
- N-methylation eliminates NH hydrogen bonding, which may reduce solubility but enhance membrane permeability .
Ethyl 2-(1H-indol-3-yl)acetate
- Structure : Lacks bromine at position 6 and uses an ethyl ester instead of methyl.
- Key Data :
- Absence of bromine reduces molecular weight (MW 203.23 g/mol) and may decrease halogen-dependent interactions (e.g., van der Waals forces) in biological systems .
Positional Isomers and Derivatives
Methyl 2-(5-bromo-1H-indol-3-yl)-2-oxoacetate (QC-2703)
- Structure : Bromine at position 5 instead of 6, with a keto group.
- Key Data :
- Comparison : Positional isomerism affects electronic distribution; the 5-bromo substituent may alter π-stacking interactions in aromatic systems. This isomer’s synthetic utility depends on regioselective bromination challenges .
2-(6-Bromo-1H-indol-3-yl)acetic Acid
Biological Activity
Methyl 2-(6-bromo-1H-indol-3-yl)acetate is an indole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the compound's biochemical properties, mechanisms of action, and relevant research findings.
This compound exhibits several significant biochemical properties:
- Interaction with Biomolecules : Like other indole derivatives, it interacts with various enzymes and proteins, influencing cellular functions such as signaling pathways and gene expression.
- Metabolic Pathways : This compound is a metabolite derived from tryptophan metabolism, which is catalyzed by intestinal microorganisms. It undergoes several transformations, including oxidation and reduction.
The biological activity of this compound is largely attributed to its molecular interactions:
- Enzyme Inhibition : The compound may inhibit enzymes linked to cancer cell proliferation and microbial growth. The presence of the bromine atom enhances its binding affinity to molecular targets.
- Cellular Effects : It influences various cellular processes, including apoptosis and cell cycle regulation, which are critical in cancer therapy.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound:
- Against Staphylococcus aureus : The compound has shown significant antibacterial activity against both methicillin-sensitive (MSSA) and resistant strains (MRSA). For instance, a related dibrominated bis(indolyl) acetate demonstrated minimum inhibitory concentration (MIC) values of 4 µg/mL against MSSA and 8 µg/mL against MRSA .
| Compound | MIC against MSSA (µg/mL) | MIC against MRSA (µg/mL) |
|---|---|---|
| This compound | TBD | TBD |
| Dibromo bis(indolyl) acetate | 4 | 8 |
Case Studies
Several case studies have investigated the biological activity of similar compounds:
- Antibacterial Evaluation : A study utilized cheminformatics to predict the activities of synthetic bis-indole alkaloids, revealing that certain dibrominated derivatives exhibited potent antibacterial properties against MSSA and MRSA. This underscores the relevance of structural modifications in enhancing biological activity .
- Cancer Cell Line Studies : Investigations into the effects of indole derivatives on cancer cell lines have shown that these compounds can induce apoptosis and inhibit proliferation, highlighting their potential as therapeutic agents in oncology.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 2-(6-bromo-1H-indol-3-yl)acetate, and how is its purity validated?
- Methodology : Synthesis typically involves bromination of indole precursors, followed by acetylation or esterification. For example, hydrolysis of intermediates (e.g., 2-oxoimidazolidin-4-yl derivatives) under acidic/basic conditions, followed by TMS-diazomethane methylation, yields the target compound. Purification via column chromatography and HPLC ensures high purity (>95%) . Validation includes ¹H/¹³C NMR for structural confirmation, HRMS for molecular formula verification, and HPLC for purity assessment .
- Data :
- Melting Point : 87.0–88.9°C .
- Optical Purity : 96.3:3.7 enantiomeric ratio (HPLC) .
Q. How is the compound characterized spectroscopically, and what key spectral features confirm its structure?
- Methodology : ¹H NMR (400 MHz, CD₃OD) reveals indole proton signals (δ 7.0–7.5 ppm), methyl ester protons (δ 3.6–3.7 ppm), and bromine-induced deshielding. ¹³C NMR confirms the ester carbonyl (δ ~170 ppm) and quaternary carbons. IR spectra show C=O stretching (~1740 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) . HRMS provides exact mass matching (e.g., [M+H]⁺ calculated for C₁₁H₁₀BrNO₂: 278.9923) .
Q. What safety precautions are recommended for handling this compound?
- Methodology : Although GHS classification data may be incomplete, standard lab safety protocols apply: use gloves, goggles, and fume hoods. Avoid inhalation/ingestion. Storage at –20°C in airtight containers is advised .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts optimize optical purity?
- Methodology : Lewis acid-catalyzed desymmetrization of meso-diaminocyclopropanes enables enantioselective synthesis. Chiral catalysts like BINOL-derived phosphoric acids yield high enantiomeric excess (e.g., 97.4 [α]D²⁰). Post-synthetic methylation with TMS-diazomethane preserves chirality .
- Data :
- Optical Rotation : [α]D²⁰ = +97.4 (c = 0.24, MeOH) .
Q. What strategies resolve contradictions in NMR data for structurally similar brominated indole derivatives?
- Methodology : Overlapping signals in crowded aromatic regions (δ 6.5–8.0 ppm) are resolved using 2D NMR (COSY, HSQC, HMBC). For example, HMBC correlations between the methyl ester and indole C-3 confirm regioselective bromination at C-6 . Comparative analysis with non-brominated analogs (e.g., 6-methoxy derivatives) aids assignment .
Q. How does the bromine substituent influence the compound’s bioactivity and binding to biological targets?
- Methodology : Bromine enhances lipophilicity and electronic effects, improving interactions with hydrophobic pockets (e.g., in enzyme active sites). SAR studies on marine sponge-derived analogs show brominated indoles exhibit antimicrobial (MIC ~1–10 µg/mL) and anticancer (IC₅₀ ~5–20 µM) activity via topoisomerase inhibition .
- Data :
- Marine Sponge Isolate : Methyl (2E)-3-(6-bromo-1H-indol-3-yl)-prop-2-enoate (IC₅₀ = 8.7 µM against MCF-7 cells) .
Q. What crystallographic techniques are used to determine the compound’s solid-state structure?
- Methodology : Single-crystal X-ray diffraction confirms molecular geometry and packing. For example, ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate (analog) crystallizes in the monoclinic P2₁/c space group, with key bond lengths (C=O: 1.21 Å) and angles validated .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
